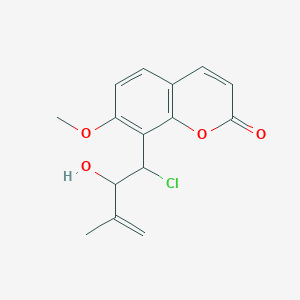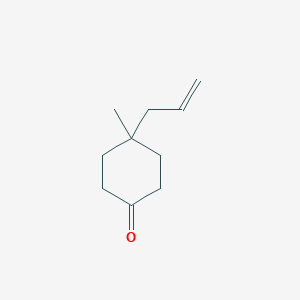
3,6-Dibromophenanthrene
Descripción general
Descripción
3,6-Dibromophenanthrene is a chemical compound with the molecular formula C14H8Br2 . It has an average mass of 336.021 Da and a monoisotopic mass of 333.899261 Da .
Molecular Structure Analysis
The phenanthrene ring in this compound is approximately planar . The two bromo atoms are displaced slightly from the phenanthrene plane .Physical And Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3, a boiling point of 438.8±18.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 66.9±3.0 kJ/mol, and it has a flash point of 256.2±20.5 °C . The index of refraction is 1.749, and it has a molar refractivity of 77.3±0.3 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Fluorescence
3,6-Dibromophenanthrene is utilized in the synthesis of [n]cyclo-3,6-phenanthrenylene congeners. These compounds exhibit diverse molecular shapes and high fluorescence in solution, with quantum yields up to 85%, offering insights into the structure-activity relationship for fluorescent macrocycles (Tian, Ikemoto, Sato, & Isobe, 2017).
Electrochemical Behavior
The electrochemical behaviors of 3,6-Dihydroxyphenanthrene, a related compound, have been investigated using boron-doped diamond electrodes. These studies reveal distinct cyclic voltammetric behaviors in organic and aqueous solutions, contributing to the understanding of oxidation reactions of phenanthrene derivatives (Zhang, Asahina, Suzuki, Yoshihara, & Shirakashi, 2003).
Bromination Studies
Research on the bromination of phenanthrenes, including this compound, has provided insights into substitution reactions and the structural identification of phenanthrene derivatives. This research is significant in understanding the chemical properties and reactions of dibromophenanthrene compounds (Ōta & Shintani, 1987).
Electrogenerated Chemiluminescence
Studies on the electrochemistry and electrogenerated chemiluminescence (ECL) of phenanthrene derivatives, including those related to this compound, reveal that the radical ion stabilities in these compounds can be improved by increasing the conjugation of substituent groups. This research is beneficial for developing electrochemically stable radical ions in phenanthrene derivatives (Qi, Chen, Cheng, & Bard, 2013).
DNA-Binding and Anticancer Activity
This compound derivatives have shown potential in DNA-binding and anticancer activity. Binuclear gold(I) alkynyl complexes with a phenanthrenyl bridging ligand exhibit strong binding affinities to calf thymus DNA and promising anticancer properties against several cell lines (Alsaeedi, Babgi, Hussien, Abdellattif, & Humphrey, 2020).
Organometallic Chemistry
In organometallic chemistry, this compound is used to create novel organometallic subunits and trigonal-bipyramidal cages, showing its versatility in the synthesis of complex organometallic structures (Yang, Ghosh, Arif, & Stang, 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to be used as an intermediate in the synthesis of various organic compounds, suggesting that its targets could be diverse depending on the specific context .
Mode of Action
It is known to be used as a precursor in the synthesis of a novel phenanthroimidazole-based building unit, which is obtained through an ionothermal method . This suggests that the compound may interact with its targets through covalent bonding during the synthesis process.
Action Environment
The action, efficacy, and stability of 3,6-Dibromophenanthrene can be influenced by various environmental factors. For instance, its synthesis involves heating the mixture to 110°C . Therefore, temperature is a crucial factor in its action. Other factors like pH, presence of other reactants, and solvent used may also play significant roles.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3,6-Dibromophenanthrene are not well-studied. It is known that brominated phenanthrenes can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions depends on the specific biochemical context and can involve various types of chemical bonds and forces .
Cellular Effects
The cellular effects of this compound are not well-documented. Brominated phenanthrenes have been shown to influence cell function in various ways. For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on cells would likely depend on factors such as the cell type and the concentration of the compound.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through interactions with biomolecules, potentially including enzyme inhibition or activation and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied .
Propiedades
IUPAC Name |
3,6-dibromophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPMJIMUYNZFFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448591 | |
| Record name | 3,6-dibromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174735-02-5 | |
| Record name | 3,6-dibromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the specific halogen-halogen distance in 3,6-dibromophenanthrene relevant to its potential applications?
A1: The distance between the bromine atoms in this compound is approximately 6 Å, which is similar to the gap between dimer rows on a Si(100) surface. [] This structural feature makes this compound a potentially interesting candidate for inducing selective reactions on this type of surface. The interaction could lead to unique surface modifications with potential applications in chemical sensing, biological recognition, and molecular electronics. []
Q2: Beyond silicon surface interactions, has this compound been explored for constructing larger molecular architectures?
A2: Yes, this compound has been successfully employed as a rigid, linear building block in the synthesis of three-dimensional metal-organic cages. [, ] Researchers utilized its structural features to create novel 60° organometallic subunits, which then assembled into trigonal-bipyramidal cages when combined with appropriate metal ions. [, ]
Q3: What spectroscopic data is available to characterize this compound?
A3: While the provided abstracts do not detail specific spectroscopic data, this compound's structure has been confirmed through X-ray crystallography. [] This technique revealed a planar phenanthrene ring system with the bromine atoms slightly displaced from the plane. [] Beyond X-ray crystallography, one would expect characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry to be available in the broader chemical literature.
Q4: What are the potential environmental impacts of using this compound, considering it contains bromine atoms?
A4: While the provided research does not specifically address the environmental impact of this compound, it's important to note that halogenated organic compounds can sometimes pose environmental risks. These risks might include persistence in the environment, potential for bioaccumulation, and toxicity to aquatic organisms. Therefore, any large-scale use of this compound would necessitate careful consideration of its environmental fate and potential for remediation or alternative, less impactful compounds.
Q5: Are there any known alternatives to this compound for its explored applications?
A5: The research on this compound's applications, particularly in surface modification and metal-organic framework construction, is still at a relatively early stage. [, , ] Researchers are likely exploring alternative compounds with modified structures, different halogen substituents, or entirely different core structures to achieve enhanced properties or address potential limitations of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



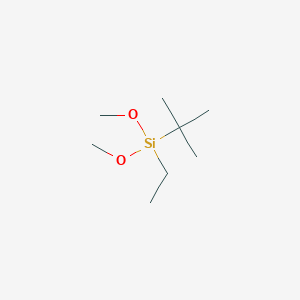
![2-[(3R)-piperidin-3-yl]ethanol](/img/structure/B169064.png)
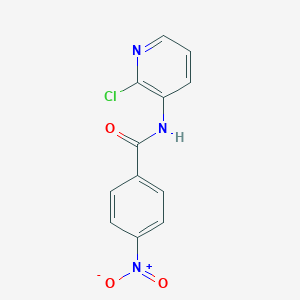
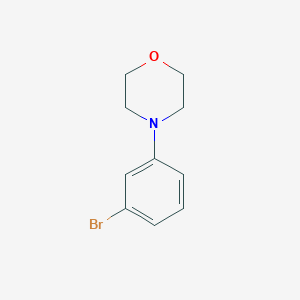
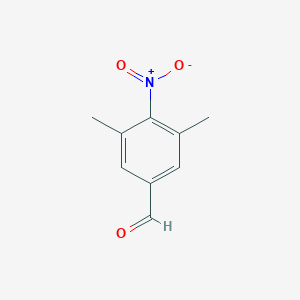

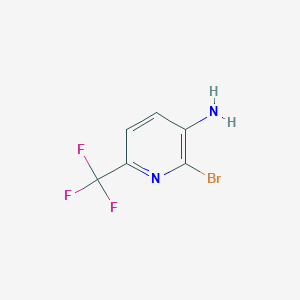
![2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B169090.png)

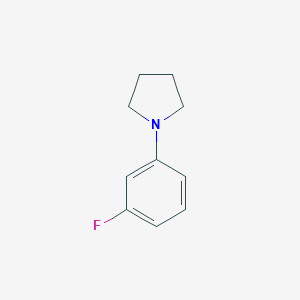
![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)
